N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(morpholin-4-yl)propanehydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE is a chemical compound that belongs to the class of Schiff bases Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE can be achieved through the condensation reaction of 5-bromo-2-methoxybenzaldehyde with 3-morpholinopropanohydrazide. The reaction typically occurs in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated or other halogenated derivatives.
Scientific Research Applications
N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which may enhance its biological activity. It can also interact with nucleic acids and proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’~1~-[(E)-1-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE
- N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-METHOXYBENZOHYDRAZIDE
Uniqueness
N’~1~-[(E)-1-(5-BROMO-2-METHOXYPHENYL)METHYLIDENE]-3-MORPHOLINOPROPANOHYDRAZIDE is unique due to its specific substitution pattern and the presence of the morpholinopropanohydrazide moiety. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C15H20BrN3O3 |
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Molecular Weight |
370.24 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H20BrN3O3/c1-21-14-3-2-13(16)10-12(14)11-17-18-15(20)4-5-19-6-8-22-9-7-19/h2-3,10-11H,4-9H2,1H3,(H,18,20)/b17-11+ |
InChI Key |
OYZAATWCTAXEQD-GZTJUZNOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CCN2CCOCC2 |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CCN2CCOCC2 |
Origin of Product |
United States |
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